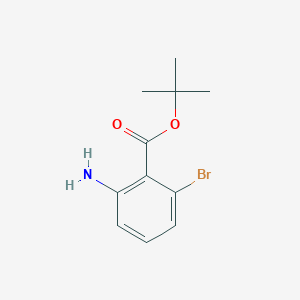

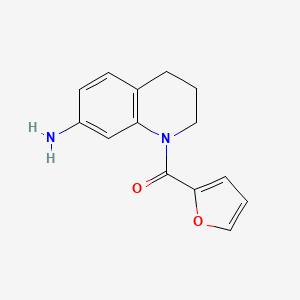

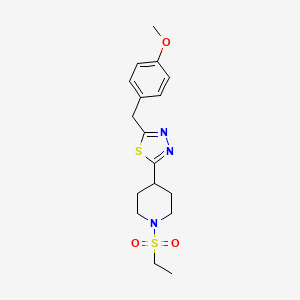

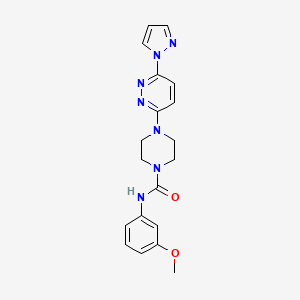

![molecular formula C15H11FN2OS2 B2924913 N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-96-7](/img/structure/B2924913.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, also known as FBTA, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. FBTA is a member of the benzamide family and is synthesized through a multi-step process involving various chemical reactions.

Applications De Recherche Scientifique

Antimicrobial Activity

Several studies have synthesized and evaluated benzothiazole derivatives for their antimicrobial properties. For instance, compounds with modifications on the benzothiazole moiety, such as those incorporating fluorine atoms and various substituents, have shown good to moderate activity against bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria (Anuse et al., 2019). The presence of the fluorine atom, in particular, has been essential for enhancing antimicrobial activity, as demonstrated by various synthesized fluorobenzamides (Desai et al., 2013).

Antitumor Properties

Fluorinated benzothiazole derivatives have also been investigated for their antitumor activities. Specific modifications to the benzothiazole structure have resulted in compounds with potent cytotoxic effects in vitro against various cancer cell lines, including breast MCF-7 (ER+) and MDA 468 (ER-) lines (Hutchinson et al., 2001). These studies suggest that structural modifications to benzothiazoles can significantly affect their biological activities, including their potential as antitumor agents.

Fluorescent Sensors

Benzimidazole and benzothiazole conjugated Schiff bases have been designed and synthesized, demonstrating solvatochromic behavior and emission in aggregated states. These molecules have shown potential as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+, highlighting their utility in scientific research applications related to metal ion detection and environmental monitoring (Suman et al., 2019).

Mécanisme D'action

Target of Action

The primary target of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is the p53 protein . This protein plays a crucial role in preventing cancer formation, thus, it is known as the “guardian of the genome”. The p53 protein does this by regulating the cell cycle and functioning as a tumor suppressor .

Mode of Action

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide interacts with its target, the p53 protein, by activating it . This activation leads to changes in the cell cycle, specifically inducing G2/M cell cycle arrest . This means that the compound prevents cells from dividing, which can stop the growth of cancer cells .

Biochemical Pathways

The activation of p53 by N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide affects several biochemical pathways. One key pathway is the mitochondrial-dependent pathway . The compound alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which results in apoptosis, or programmed cell death . This is beneficial in the treatment of cancer as it can lead to the death of cancer cells .

Result of Action

The result of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide’s action is the induction of apoptosis in cancer cells . By activating p53 and altering mitochondrial protein levels, the compound triggers programmed cell death . This can lead to a reduction in the size of tumors and potentially halt the progression of cancer .

Propriétés

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZJSTUQIFKLFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde](/img/structure/B2924832.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2924842.png)

![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide](/img/structure/B2924851.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)